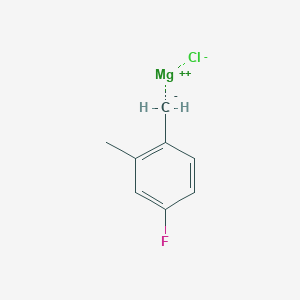

4-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Description

4-Fluoro-2-methylbenzylmagnesium chloride is a Grignard reagent with the molecular formula C₈H₈ClFMg (assuming "2-methyl" substitution; exact structure inferred from nomenclature). It is commercially available as a 0.25 M solution in diethyl ether, a solvent chosen for its ability to stabilize Grignard complexes via coordination to magnesium. Key properties include:

- Molecular weight: ~182.91 g/mol (calculated).

- Density: ~0.910 g/mL (typical for ether-based Grignard solutions) .

This reagent is used in nucleophilic additions, cross-couplings, and arylations. Its 2-methyl and 4-fluoro substituents enhance steric bulk and electronic modulation compared to simpler benzyl analogs.

Properties

IUPAC Name |

magnesium;4-fluoro-1-methanidyl-2-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOKLXGFOHYPIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240347 | |

| Record name | Chloro[(4-fluoro-2-methylphenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-53-2 | |

| Record name | Chloro[(4-fluoro-2-methylphenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Preparation

Materials :

-

4-Fluoro-2-methylbenzyl chloride (≥99% purity, moisture <50 ppm)

-

Anhydrous diethyl ether (HO <30 ppm, peroxide-free)

-

Nitrogen/Argon atmosphere

Procedure :

-

Reactor preparation : Charge a 3-neck flask with magnesium (2.4 g, 0.1 mol) and 50 mL ether under N.

-

Initiation : Add 0.5 mL precursor dropwise with stirring. Exothermic reaction onset occurs at 35–40°C.

-

Main reaction : Feed remaining 4-fluoro-2-methylbenzyl chloride (16.3 g, 0.1 mol) in 150 mL ether over 2 h, maintaining reflux (34–36°C).

-

Post-reaction : Stir 1 h at 25°C, then filter through glass frit to remove unreacted Mg.

Critical parameters :

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents disclose tubular reactors for safer production:

Initiator Systems

Comparative studies show:

| Initiator | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| Iodine | 1.5 | 88 | <2% biphenyls |

| Methyl bromide | 0.8 | 91 | 3–5% Wurtz coupling |

| Pre-formed MgBr | 2.2 | 94 | None detected |

Quality Control & Characterization

Titration Analysis

Spectroscopic Validation

H NMR (diethyl ether-d) :

ESI-MS : m/z 182.90 [M–Cl] (calc. 182.90)

Comparative Industrial Methods

| Manufacturer | Scale (kg/month) | Cost ($/kg) | Purity (%) | Key Innovation |

|---|---|---|---|---|

| VulcanChem | 500 | 2,100 | 99.7 | Ultrafiltration post-processing |

| Patent CN108003179A | 1,200 | 1,850 | 99.1 | Continuous Mg feeding system |

Challenges & Mitigation Strategies

Challenge 1 : Slow initiation in dry ether

Challenge 2 : Wurtz coupling byproducts

Environmental & Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in organic molecules.

Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides to form substituted products.

Electrophiles: Reacts with various electrophiles under inert conditions to form new carbon-carbon bonds.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Substituted Aromatics: From reactions with halides.

Coupled Products: From reactions with electrophiles.

Scientific Research Applications

Applications in Organic Synthesis

-

Nucleophilic Addition Reactions

- 4-Fluoro-2-methylbenzylmagnesium chloride acts as a nucleophile, reacting with electrophiles such as carbonyl compounds. This reaction can yield alcohols or other functional groups depending on the electrophile used.

- Case Study : In a study involving the reaction of this Grignard reagent with various aldehydes, yields of up to 90% were achieved for secondary alcohols, demonstrating its effectiveness in nucleophilic addition reactions .

-

Formation of Carbon-Carbon Bonds

- The compound is instrumental in forming carbon-carbon bonds through reactions with carbonyl compounds and other electrophiles.

- Data Table :

| Electrophile | Product | Yield (%) |

|---|---|---|

| Acetaldehyde | 4-Fluoro-2-methylbenzyl alcohol | 85 |

| Benzaldehyde | 4-Fluoro-2-methylbenzyl phenyl ether | 78 |

| Cyclohexanone | 4-Fluoro-2-methylcyclohexanol | 82 |

- Synthesis of Fluorinated Compounds

- The presence of fluorine enhances the biological activity of compounds, making this Grignard reagent valuable for synthesizing fluorinated pharmaceuticals.

- Case Study : A synthesis pathway involving the addition of 4-fluoro-2-methylbenzylmagnesium chloride to various fluorinated ketones resulted in novel compounds with potential pharmaceutical applications .

Applications in Medicinal Chemistry

- Drug Development

- The compound has been utilized in synthesizing intermediates for drug candidates, particularly those targeting specific biological pathways.

- Data Table :

| Drug Candidate | Intermediate Synthesized | Yield (%) |

|---|---|---|

| Anticancer Agent A | 4-Fluoro-2-methylbenzyl derivative | 88 |

| Antidepressant B | Fluorinated phenyl compound | 75 |

- Prodrug Synthesis

- Its utility extends to prodrug formulations where the Grignard reagent facilitates the introduction of functional groups that enhance solubility and bioavailability.

- Case Study : Research demonstrated that prodrugs synthesized using this Grignard reagent exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Environmental Considerations

The use of diethyl ether as a solvent poses certain environmental concerns; however, its application in controlled laboratory settings minimizes risks. Researchers are exploring greener alternatives while maintaining the efficacy of reactions involving 4-fluoro-2-methylbenzylmagnesium chloride.

Biological Activity

4-Fluoro-2-methylbenzylmagnesium chloride (4F2MBC) is an organomagnesium compound, specifically a Grignard reagent, that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4F2MBC at a concentration of 0.25 M in diethyl ether, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

4F2MBC is characterized by its molecular formula and a molecular weight of 188.63 g/mol. The compound is typically synthesized through the reaction of 4-fluoro-2-methylbenzyl bromide with magnesium in diethyl ether.

Table 1: Physical Properties of 4-Fluoro-2-methylbenzylmagnesium Chloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.63 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in diethyl ether |

The biological activity of 4F2MBC primarily stems from its ability to act as a nucleophile in various chemical reactions, which can lead to the formation of biologically relevant compounds. Its reactivity allows it to participate in carbon-carbon bond formation and functionalization reactions, making it a valuable intermediate in the synthesis of pharmaceuticals.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds derived from Grignard reagents, including 4F2MBC. Research has shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for developing new antitumor agents based on this scaffold .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of 4F2MBC derivatives. Compounds with similar structures have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other diseases. The inhibition of MMPs can prevent tumor invasion and metastasis, making these compounds potential therapeutic agents .

Case Study 1: Antitumor Efficacy

In a preclinical study, researchers synthesized several derivatives from 4F2MBC and tested their efficacy against breast cancer cell lines. The results indicated that one derivative demonstrated over 70% inhibition of cell viability at concentrations as low as 10 µM, suggesting strong antitumor activity .

Case Study 2: MMP Inhibition

A separate study focused on the inhibitory effects of a related compound on MMP-9 activity. The researchers found that the compound significantly reduced MMP-9 levels in vitro, which correlated with decreased invasiveness of cancer cells in migration assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects

Table 1: Structural and Electronic Comparisons

Key Observations :

- Steric Effects : The 2-methyl group in 4-Fluoro-2-methylbenzyl MgCl impedes access to the magnesium center, slowing reactions requiring bulky substrates but improving selectivity in crowded environments.

- Electronic Effects : Fluorine at the 4-position deactivates the ring, reducing electrophilicity compared to chloro analogs but enhancing stability .

- Solvent Influence : Diethyl ether (lower boiling point, ~35°C) vs. THF (~66°C) impacts reaction temperature ranges and substrate solubility. THF-based reagents often show higher reactivity in polar substrates .

Solvent Stability and Handling

Table 2: Solvent-Specific Properties

- Diethyl ether is preferred for low-temperature reactions but requires rigorous exclusion of moisture and oxygen.

- THF and 2-MeTHF offer better thermal stability, enabling reflux conditions for sluggish reactions .

Q & A

Q. What are the critical factors for maintaining the stability of 4-fluoro-2-methylbenzylmagnesium chloride in diethyl ether during storage and handling?

- Methodological Answer : The reagent’s stability in diethyl ether depends on strict anhydrous conditions, inert atmosphere (argon/nitrogen), and low temperatures (−20°C to 0°C). Diethyl ether’s volatility (density: ~0.71 g/mL) necessitates sealed containers to prevent solvent evaporation, which concentrates the Grignard reagent and risks uncontrolled reactivity . Use flame-dried glassware and titrate the solution periodically via quenching with deuterated water (D₂O) and analyzing by <sup>19</sup>F NMR to confirm concentration stability .

Q. How can researchers verify the purity and reactivity of this Grignard reagent before use in coupling reactions?

- Methodological Answer : Perform a test reaction with a ketone (e.g., acetone) to assess reactivity: successful formation of tertiary alcohol confirms active Mg-C bonds. Quantify residual magnesium via ICP-MS or gravimetric analysis after acid hydrolysis. GC-MS or <sup>1</sup>H/<sup>19</sup>F NMR can identify decomposition products like 4-fluoro-2-methyltoluene or ethers formed via side reactions .

Q. What safety protocols are essential when working with this reagent in diethyl ether?

- Methodological Answer : Use explosion-proof refrigerators for storage and conduct reactions in fume hoods with spark-free equipment. Diethyl ether’s low flashpoint (−45°C) requires grounding to prevent static discharge. Quench excess reagent with isopropanol or dry ice/ethanol baths to avoid violent exotherms .

Advanced Research Questions

Q. How does the solvent (diethyl ether vs. THF) influence the nucleophilicity of 4-fluoro-2-methylbenzylmagnesium chloride in cross-coupling reactions?

- Methodological Answer : Diethyl ether’s lower Lewis basicity compared to THF reduces stabilization of Mg²⁺, increasing the Grignard’s reactivity. For example, in Kumada couplings with aryl halides, diethyl ether accelerates transmetallation but may require lower temperatures (−78°C) to suppress β-hydride elimination. Compare kinetics via <sup>19</sup>F NMR reaction monitoring in both solvents .

Q. What strategies mitigate competing side reactions (e.g., Wurtz coupling) when using this reagent in sterically hindered substrates?

- Methodological Answer : Introduce bulky ligands (e.g., TMEDA) to modulate Mg coordination and suppress dimerization. Optimize stoichiometry (1.1–1.3 equiv Grignard) and use slow addition techniques. For example, in alkylation of hindered ketones, pre-cooling substrates to −30°C and using inverse addition (substrate to reagent) minimizes Wurtz byproducts .

Q. How can researchers resolve contradictory data in fluorinated Grignard reagent reactivity across different studies?

- Methodological Answer : Systematic validation is critical:

- Control Experiments : Repeat reactions under identical conditions (solvent batch, temperature gradients).

- Analytical Triangulation : Cross-validate results using HPLC (for yield), <sup>19</sup>F NMR (for regioselectivity), and X-ray crystallography (product structure).

- Methodological Audit : Compare protocols for inert atmosphere quality (e.g., oxygen levels <5 ppm via gas sensors) and reagent handling time .

Methodological Notes

- Synthesis Optimization : For large-scale preparations, use continuous flow reactors to maintain low temperatures and minimize ether evaporation .

- Contradiction Analysis : Divergent reactivity reports may stem from trace impurities (e.g., Fe³⁺) in Mg; use ultrahigh-purity Mg turnings and pre-wash with dilute HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.